N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine
Overview
Description
“N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine” is a chemical compound with the molecular formula C12H20N4S2. Its average mass is 284.444 Da and its monoisotopic mass is 284.112946 Da .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . These compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, and others .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have optimized synthesis methods and investigated the chemical properties of related compounds. For instance, Khudina et al. (2014) optimized the reaction conditions for synthesizing 2-methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones, achieving high yields and preparing new analogs through nucleophilic substitution reactions with morpholine, leading to 2-morpholino pyrimidin-4-ones (Khudina, Burgart, & Saloutin, 2014). Similarly, Klimova et al. (2010) reported on reactions involving diferrocenylmorpholino- and -methylsulfanyl-cyclopropenylium salts with β-dicarbonyl compounds, showcasing the versatility of such chemical frameworks in synthesizing novel organic compounds (Klimova, Stivalet, Klimova, Flores‐Álamo, Backinowsky, Ortíz-Frade, & García, 2010).
Antimicrobial Applications
A study by Attia et al. (2014) synthesized and evaluated the antimicrobial activity of a related compound, demonstrating effectiveness against various microbes, which suggests potential applications in developing new antimicrobial agents (Attia, El‐Brollosy, Kansoh, Ghabbour, Al-Wabli, & Fun, 2014). This aligns with the broader research goal of finding new chemical entities capable of combating resistant microbial strains.
Applications in Organic Synthesis
Further research into the reactivity and applications of similar compounds in organic synthesis has been reported by various authors. For instance, Fei, Slawin, and Woollins (2001) studied the nucleophilic reactions of a dithiadiphosphetane disulfide compound with morpholine, revealing insights into the synthesis of ammonium salts and their potential uses in organic chemistry and material science (Fei, Slawin, & Woollins, 2001).
Novel Organic Materials
Research by Koczorowski et al. (2019) led to the development of novel symmetrical iron(II) sulfanyl porphyrazine, characterized for its electrochemical properties and potential applications in electrochemical sensors and biosensors. This highlights the role of morpholine derivatives in creating materials with significant electrochemical applications (Koczorowski, Rębiś, Szczolko, Antecka, Teubert, Milczarek, & Goslinski, 2019).
properties
IUPAC Name |
N-ethyl-2-methylsulfanyl-6-morpholin-4-ylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c1-3-12-9-8-10(14-11(13-9)17-2)15-4-6-16-7-5-15/h8H,3-7H2,1-2H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSXUUMZGWNWDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)SC)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820425 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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